![molecular formula C20H34O5 B159288 7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid CAS No. 21562-58-3](/img/structure/B159288.png)
7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C20H36O5 . The IUPAC name is 7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid . The compound has a molecular weight of 356.5 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 356.5 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 13 . The topological polar surface area is 98 Ų . The compound is covalently bonded and has a complexity of 396 .Scientific Research Applications
Optical Resolution in Prostaglandin Synthesis
- Esters of racemic forms of related compounds are used in stereoselective hydrolysis by Saccharomyces species, aiding in the synthesis of prostaglandins. This process is critical in the chemical synthesis of F- and E-type prostaglandins (Marsheck & Miyano, 1973).
Inhibition of Cholesterol Biosynthesis
- Compounds structurally similar to the specified acid demonstrate potent inhibitory activity against HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. This suggests their potential role in managing cholesterol-related conditions (Chan et al., 1993).
Antileprosy Properties
- Synthesis of dl-Aleprylic acid, a natural constituent of chaulmoogra oil with antileprosy properties, involves the use of compounds similar to the specified chemical. This synthesis is important for understanding and potentially treating leprosy (Tanaka, 1969).
Synthesis of Prostanoids
- The compound is used in synthesizing prostanoids, a class of bioactive chemical messengers. This synthesis is significant for understanding various physiological processes and developing therapeutic agents (Naora, Ohnuki, & Nakamura, 1988).
Enzyme Inhibition Studies
- Structurally related compounds are used in studying enzyme inhibition, which can provide insights into various biochemical pathways and the development of new drugs (Hoffman et al., 1985).
Novel Chemical Syntheses
- These compounds are integral in the novel syntheses of various bioactive molecules, contributing to the advancement of organic chemistry and medicinal chemistry (Fleming & Ghosh, 1998).
Mechanism of Action
Mode of Action
Based on its structure, it is likely that the compound interacts with its targets by binding to them, which could trigger a series of biochemical reactions .
Pharmacokinetics
The compound is likely metabolized by the liver and excreted through the kidneys .
Result of Action
Based on its structure, it is likely that the compound could have anti-inflammatory or lipid-lowering effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, a lower pH may enhance the compound’s absorption in the stomach, while a higher temperature may increase its metabolic rate .
properties
IUPAC Name |
7-[(1R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/t15-,16+,17?,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-JKHFOPOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C=CC1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



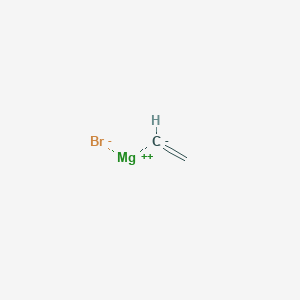
![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)
![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)
![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)

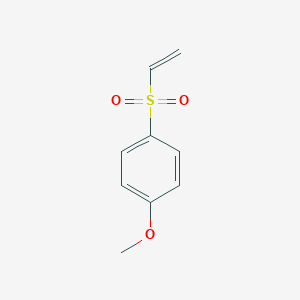
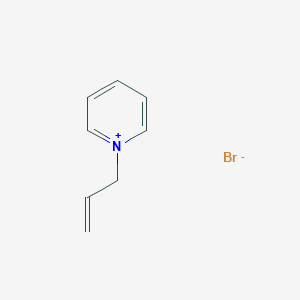
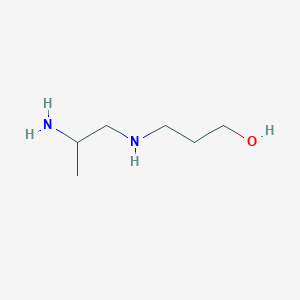
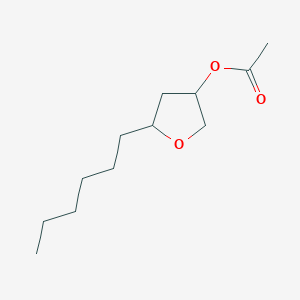
![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)
![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)

![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)
![11-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B159237.png)